5-(3-Amino-4-methyl-1h-pyrazol-1-yl)pentanenitrile
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Overview
Description
5-(3-Amino-4-methyl-1h-pyrazol-1-yl)pentanenitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a nitrile group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-4-methyl-1h-pyrazol-1-yl)pentanenitrile typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with a suitable nitrile-containing reagent. One common method involves the use of pentanenitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave-assisted synthesis and other green chemistry approaches can also be employed to minimize environmental impact and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(3-Amino-4-methyl-1h-pyrazol-1-yl)pentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Amino-4-methyl-1h-pyrazol-1-yl)pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Amino-4-methyl-1h-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methyl-1-phenylpyrazole
- 5-Amino-1H-pyrazolo[4,3-b]pyridine
- 3-Amino-1-methyl-1H-pyrazole
Uniqueness
5-(3-Amino-4-methyl-1h-pyrazol-1-yl)pentanenitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both an amino group and a nitrile group on the pyrazole ring allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C9H14N4 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-(3-amino-4-methylpyrazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C9H14N4/c1-8-7-13(12-9(8)11)6-4-2-3-5-10/h7H,2-4,6H2,1H3,(H2,11,12) |
InChI Key |
XYGGQGXTFNLOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCCCC#N |
Origin of Product |
United States |
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